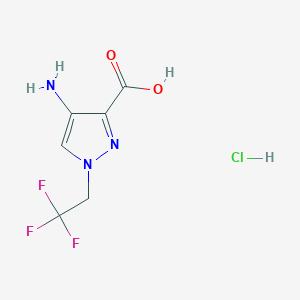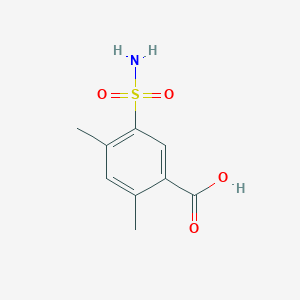![molecular formula C13H12N2O3S B2599250 (5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone CAS No. 96248-69-0](/img/structure/B2599250.png)
(5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “(5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone” were not found, a related compound, a biologically important alkylaminophenol compound, was synthesized by the Petasis reaction . A method was also developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines .Applications De Recherche Scientifique
Role in Medicinal Chemistry and Drug Development
Nitroimidazoles are a class of compounds known for their wide variety of potential applications in medicinal chemistry, including roles as anticancer, antimicrobial, and antiparasitic agents. The unique combination of a nitro group and a five-membered aromatic heterocycle, similar to the structure of (5-Nitrobenzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone, allows these compounds to exhibit significant biological activities. Such compounds have been utilized in the clinic for various treatments and show promise as artificial diagnostics and pathological probes. The research on nitroimidazoles and their derivatives highlights the potential of structurally related compounds in drug development and medicinal chemistry applications (Li et al., 2018).
Applications in Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, including those synthesized from pyridine, indazole, and potentially related to this compound, have found significant utility in organic synthesis, catalysis, and drug applications. These compounds serve as versatile synthetic intermediates and possess biological importance, enabling their use in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their application extends to medicinal uses, showcasing the versatility and potential of heterocyclic N-oxide derivatives in various chemical and pharmaceutical fields (Li et al., 2019).
Mécanisme D'action
Nitrobenzothiophenes
are aromatic compounds that contain a benzothiophene core, which is a fused ring structure of a benzene and thiophene . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Pyrrolidines
are five-membered rings containing four carbon atoms and one nitrogen atom . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Propriétés
IUPAC Name |
(5-nitro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-13(14-5-1-2-6-14)12-8-9-7-10(15(17)18)3-4-11(9)19-12/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICSMAUKIUZQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2599167.png)

![4-Amino-5,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B2599170.png)
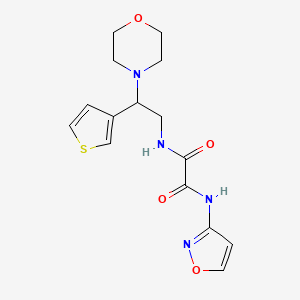

![6-(azepan-1-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B2599177.png)
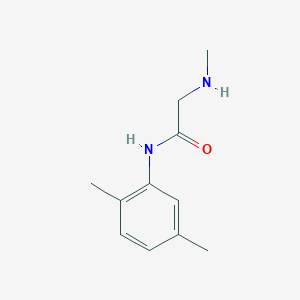
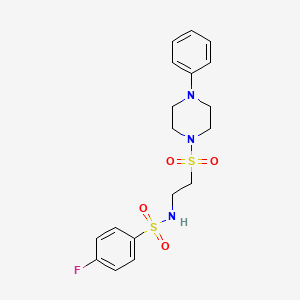
![5-Bromo-3-fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2599184.png)

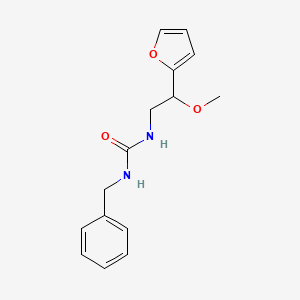
![Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2599187.png)
